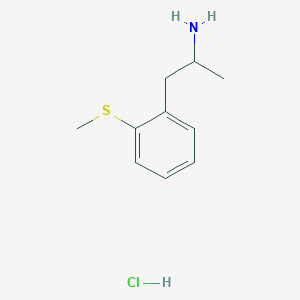

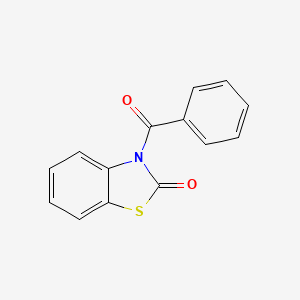

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar amines. For instance, the synthesis of amines through the reaction of ketones with primary amines is a common method in organic chemistry, as described in the synthesis of N-substituted propionamides . Additionally, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, involves a series of reactions including Grignard reaction, oxidation, substitution, and reduction, which are typical in amine synthesis . The identification of impurities in methamphetamine synthesis via reductive amination also provides insight into the complexity of amine synthesis and the potential for by-products .

Synthesis Analysis

The synthesis of related amines often involves multi-step reactions. For example, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is achieved through a sequence of reactions starting from o-fluorobenzaldehyde, including a Grignard reaction followed by oxidation, substitution, and reduction . Similarly, the synthesis of N-substituted propionamides from α-chloro ketones and primary amines suggests a pathway that could potentially be adapted for the synthesis of "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" . The environmental considerations and the yield of these reactions are also important, as highlighted by the improved yield and reduced environmental impact in the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine .

Molecular Structure Analysis

The structure of amines can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, the identification of a newly found impurity in methamphetamine synthesis was confirmed using analytical data, which is crucial for understanding the molecular structure of amines .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including reductive amination, which is a key step in the synthesis of methamphetamine and its impurities . The reaction conditions, such as the presence of specific catalysts and reagents, can influence the formation of by-products and impurities. The study of these reactions is essential for optimizing synthesis routes and minimizing unwanted side products.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystalline nature of the N-substituted propionamides and their recrystallization from ethanol suggest that similar compounds like "1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride" may also exhibit crystallinity and solubility in organic solvents . The yield and purity of the synthesized compounds are important parameters that reflect the efficiency of the synthesis process .

Applications De Recherche Scientifique

Applications in Cancer Therapy

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride has shown promising results in cancer therapy. The compound, in its variant form as FTY720, demonstrates potent immunosuppressive effects and is FDA-approved for treating multiple sclerosis. Beyond its immunosuppressive capabilities, FTY720 exhibits preclinical antitumor efficacy in several cancer models. Interestingly, most cases do not require the phosphorylation of FTY720 for its cytotoxic effect, indicating the involvement of S1PR-independent mechanisms, which are distinct from its immunosuppressive property (Zhang et al., 2013).

Advances in Heterocyclic Aromatic Amines

The research into heterocyclic aromatic amines (HAAs) is another area where 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride and its related compounds have significant implications. HAAs, considered probable carcinogenic substances, are primarily generated in meat products during thermal processing. The synthesis, formation, and mitigation of HAAs during food processing have been extensively studied. The formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment of HAAs in relation to food safety are critical areas of research. HAAs should be effectively reduced during food processing and controlled from dietary intake to facilitate human health (Chen et al., 2020).

Contribution to Biomaterial Science

The compound has also found applications in biomaterial science. The development of adhesive materials like cyanoacrylate derivatives, fibrin glues, and gelatin-based adhesives is an emerging topic in biomaterial science. Materials that demonstrate robust wet-resistant adhesion, inspired by mussel adhesive proteins, are of particular interest. Chitosan-catechol is a promising adhesive polymer for biomedical applications, inspired by the abundant catecholamine in mussel adhesive proteins. The conjugation of catechol onto chitosan dramatically increases its solubility and maximizes the ability of catecholamine to behave similarly to mussel adhesive proteins. Chitosan-catechol is biocompatible and exhibits excellent hemostatic ability and tissue adhesion, making it widely used in various medical settings (Ryu et al., 2015).

Propriétés

IUPAC Name |

1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUURJNZCSQOTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1SC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |

CAS RN |

92286-71-0 |

Source

|

| Record name | 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2K2EN9YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)